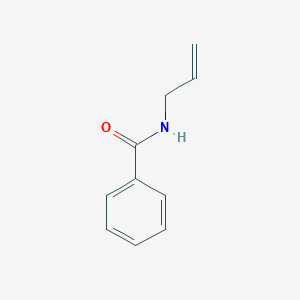

N-Allylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVRLFWTIGWXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40308592 | |

| Record name | N-Allylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10283-95-1 | |

| Record name | N-Allylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010283951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-allyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40308592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ALLYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Allylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLW64DEK7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Innovations for N Allylbenzamide and Its Derivatives

Classical Amidation Approaches

The most traditional and widely reported method for synthesizing N-allylbenzamide is the direct amidation of benzoyl chloride with allylamine (B125299). vulcanchem.com This approach, rooted in nucleophilic acyl substitution, remains a fundamental technique in laboratory-scale synthesis.

Direct Amidation of Benzoyl Chloride with Allylamine

The direct reaction between benzoyl chloride and allylamine is a well-established method for producing this compound. researchgate.net In this reaction, the nucleophilic allylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. This process is typically conducted under inert atmospheric conditions to prevent unwanted side reactions like hydrolysis. The reaction is exothermic and often requires cooling to manage the reaction rate and prevent byproduct formation. A base, such as triethylamine (B128534), is commonly added to neutralize the hydrochloric acid generated during the reaction.

A typical laboratory procedure involves dissolving allylamine and triethylamine in a suitable solvent, such as dichloromethane (B109758) (DCM), and cooling the mixture in an ice bath. vulcanchem.com Benzoyl chloride is then added dropwise to the cooled solution. After the addition, the reaction mixture is typically stirred at room temperature for several hours to ensure completion. The workup process generally involves washing the organic layer with water and brine, followed by drying over an anhydrous salt like sodium sulfate (B86663). Purification is often achieved through flash chromatography to yield the final product. rsc.org

Optimization Strategies for Enhanced Yield and Purity

To improve the efficiency and quality of this compound synthesis, several optimization strategies have been developed. These focus on controlling reaction parameters to maximize the desired product while minimizing impurities.

Careful control of the reactant stoichiometry is crucial to prevent the formation of byproducts. A common byproduct, N,N-diallylbenzamide, can form if an excess of allylamine is used. To mitigate this, allylamine is typically limited to a slight excess, for instance, 1.2 equivalents relative to benzoyl chloride. This ensures that the primary reaction is favored, leading to a higher purity of the desired this compound.

The exothermic nature of the reaction between benzoyl chloride and allylamine necessitates careful temperature management. Adding the benzoyl chloride to the allylamine solution at a low temperature, typically 0°C, helps to control the reaction rate and dissipate the heat generated. vulcanchem.com This slow, controlled addition is critical for preventing side reactions and ensuring a higher yield and purity of the final product.

While dichloromethane (DCM) is a common solvent for this reaction, its environmental and health concerns have prompted the exploration of greener alternatives. whiterose.ac.uk Toluene has been identified as a suitable substitute that can provide comparable yields without the significant environmental drawbacks associated with chlorinated solvents. The selection of solvents is increasingly guided by principles of green chemistry, which aim to reduce the environmental footprint of chemical processes. whiterose.ac.ukacs.org The ideal solvent should effectively dissolve reactants, be non-reactive under the reaction conditions, and have a favorable environmental, health, and safety profile. lu.semdpi.com

Temperature Control during Reagent Addition

Advanced Synthetic Techniques

Beyond classical amidation, several advanced synthetic methods for this compound and its derivatives have emerged. These techniques often offer advantages in terms of efficiency, scalability, and the ability to introduce diverse functionalities. For instance, N-allylbenzamides are key substrates in radical cyclization reactions, often initiated by agents like di-tert-butyl peroxide (DTBP), to form complex heterocyclic structures such as dihydroisoquinolinones. acs.orgbeilstein-journals.orgnih.govbeilstein-journals.org These reactions highlight the role of this compound as a versatile building block in modern organic synthesis.

Furthermore, innovative approaches such as visible-light-promoted radical phosphorylation/cyclization of N-allylbenzamides have been developed to create phosphoryl-substituted dihydroisoquinolones under mild, metal-free conditions. researchgate.netchim.it Electrochemical methods also present a sustainable pathway for the cyclization of N-allylamides to produce various heterocyclic compounds. rsc.orgrsc.orgacs.org These advanced methodologies underscore the continuous evolution of synthetic strategies to access valuable chemical entities from this compound and its analogs.

Data Tables

Table 1: Typical Reaction Conditions for Direct Amidation

| Parameter | Condition |

| Reactants | Benzoyl chloride (1.0 equiv), Allylamine (1.2 equiv) |

| Base | Triethylamine (1.5 equiv) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C during addition, then room temperature vulcanchem.com |

| Reaction Time | 14-16 hours |

| Purification | Column Chromatography |

| Typical Yield | ~84% |

Continuous Flow Synthesis Protocols for Scalability

The industrial-scale production of this compound has moved beyond traditional batch processing to more efficient continuous flow reactors. This transition addresses key challenges of scalability, such as heat dissipation and reaction control, which are critical in the exothermic amidation reaction between benzoyl chloride and allylamine.

Continuous flow synthesis offers significant advantages over lab-scale batch methods. While a typical lab synthesis may require 16-24 hours to complete, continuous flow protocols can achieve comparable results with a much shorter residence time of just 10-15 minutes. These systems, operating at a controlled temperature of 25–30°C, can achieve yields of 65–70% with greater than 95% purity, notably bypassing the need for subsequent column chromatography.

Further illustrating the utility of flow chemistry, a continuous flow electrochemical approach has been developed for the selenocyclization of N-allyl benzamides. nih.govacs.org This method demonstrates good scalability; for instance, this compound was processed under optimal flow conditions for 16 hours to yield the desired selenofunctionalized oxazoline (B21484) product at a 62% yield. nih.govacs.org The slight decrease in yield compared to small-scale reactions was attributed to some fouling of the electrode over the extended period. nih.govacs.org This sustainable methodology operates under mild conditions, requires short reaction times (as low as 10 minutes for some substrates), and avoids hazardous oxidants. nih.govacs.org

Table 1: Comparison of this compound Synthesis Methods

| Parameter | Lab-Scale Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 16–24 hours | 10–15 minutes |

| Purity | ≥98% (post-chromatography) | >95% (without chromatography) |

| Achieved Yield | ~84% | 65–70% |

| Primary Challenge | Byproduct formation, heat control | Potential electrode fouling in long runs |

Electrochemical Synthesis Pathways

Electrosynthesis offers a powerful and sustainable alternative to conventional chemical methods for transforming this compound and its derivatives, utilizing electrons as clean reagents to drive reactions.

Anodic Oxidation Methods for Heterocycle Formation

Anodic oxidation facilitates the cyclization of N-allylamides to form valuable heterocyclic structures like oxazolines. In one method, a reactive species, ArS(ArSSAr)+, is generated and accumulated through the low-temperature anodic oxidation of diaryl disulfides (ArSSAr). clockss.org When this "cation pool" reacts with N-allylamides, it initiates an electrophilic cyclization, affording ArS-substituted oxazolines in moderate to good yields. clockss.org The mechanism involves the formation of an episulfonium ion intermediate, which then undergoes intramolecular nucleophilic attack from the amide's carbonyl group to form the oxazoline ring. clockss.org This process can be conducted either in two separate steps (ex-cell method) or through in-situ electrochemical oxidation of ArSSAr in the presence of the N-allylamide. clockss.org

In another advanced application, an electrochemically promoted radical fluoromethylation of N-allylbenzamides leads to the synthesis of functionalized β-arylethylamine derivatives. rsc.org This transformation is triggered by the radical fluoromethylation of the alkene, which initiates a selective 1,4-aryl migration in a process analogous to a Truce-Smiles rearrangement. rsc.orgresearchgate.netnih.gov This electrochemical method provides a direct route to valuable fluoro-containing compounds under mild conditions, driven by an electrical current. researchgate.netnih.gov

Hypervalent Iodine Mediated Electrosynthesis for Oxidative Cyclization

A highly efficient and environmentally friendly protocol for the oxidative cyclization of this compound involves the use of electrochemically generated hypervalent iodine (I(III)) species. worktribe.comacs.orgresearchgate.net In this system, electricity drives the catalytic cycle from iodine(I) to iodine(III), eliminating the need for chemical oxidants and their associated waste. researchgate.net The electrochemically generated I(III) species acts as a mediator for the cyclization of N-allylcarboxamides into products like 5-fluoromethyl-2-oxazolines or (2-phenyl-4,5-dihydrooxazol-5-yl)methyl 4-methylbenzenesulfonate. worktribe.comacs.org

The process is robust, scalable, and shows excellent functional group tolerance. worktribe.comacs.org For example, the cyclization of this compound to its corresponding dihydrooxazole derivative was successfully scaled up to the gram scale, with the catalyst being easily recovered. worktribe.comacs.org Computational studies have supported the mechanism, showing that the rate-limiting step is the cyclization of the substrate, which is initiated by the activation of the alkene by the hypervalent iodine species. nih.govarkat-usa.orgworktribe.com

Organoselenium Reagent Generation in Electrochemical Systems

Electrochemical methods have been successfully employed to generate active organoselenium reagents for the functionalization of N-allylbenzamides. nih.govacs.org This approach facilitates the synthesis of selenofunctionalized oxazolines through an electrochemical selenocyclization process. nih.govacs.org The reaction typically involves the electrolysis of a solution containing an this compound derivative and a diselenide, such as diphenyl diselenide. nih.govacs.org

Under optimal conditions, this method can produce the desired selenylated oxazoline in excellent yields (up to 90%). nih.govacs.org The reaction demonstrates good tolerance for various functional groups, particularly electron-withdrawing groups on the para-position of the benzamide (B126) ring. nih.govacs.org This electrosynthesis is often performed in a continuous flow setup, which enhances safety and scalability while operating under mild conditions without the need for hazardous chemical oxidants. nih.govacs.org

Table 2: Electrochemical Selenocyclization of this compound Derivatives

| Substrate (this compound Derivative) | Product | Yield |

|---|---|---|

| This compound | 2-phenyl-5-((phenylselanyl)methyl)-4,5-dihydrooxazole | 90% |

| 4-bromo-N-allylbenzamide | 2-(4-bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydrooxazole | 88% |

| 4-chloro-N-allylbenzamide | 2-(4-chlorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydrooxazole | 85% |

| N-allyl-4-nitrobenzamide | 2-(4-nitrophenyl)-5-((phenylselanyl)methyl)-4,5-dihydrooxazole | 89% |

Data sourced from a study on electrochemical selenocyclization. nih.govacs.org

Catalytic Approaches in this compound Formation

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound itself, with palladium-based systems being particularly prominent.

Exploration of Palladium Catalysts for Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile strategy for the formation of N-allylbenzamides. diva-portal.orgscispace.com Specifically, Pd(0)-catalyzed aminocarbonylation has been investigated as a method to synthesize these amides from (hetero)aryl halides, allylamine, and a carbon monoxide source. diva-portal.org This approach is valued for its high chemo- and regioselectivity, as well as its tolerance for a wide range of functional groups. diva-portal.orgnobelprize.orglibretexts.org

In these reactions, an aryl halide (iodides, bromides, and even chlorides) undergoes oxidative addition to a Pd(0) complex. nobelprize.org Following CO insertion and subsequent reaction with allylamine as the nucleophile, the this compound product is formed in good yields. diva-portal.org This method effectively competes with and dominates over the potential Mizoroki-Heck side reaction. diva-portal.org The use of molybdenum hexacarbonyl, Mo(CO)₆, as a solid, less hazardous source of carbon monoxide in place of toxic CO gas further enhances the practicality of this synthetic route. diva-portal.org These catalytic systems are foundational in modern organic synthesis for constructing C-N and C-C bonds. libretexts.orgnih.gov

Comprehensive Analysis of Chemical Transformations Involving N Allylbenzamide

Cyclization Reactions for Heterocycle Synthesis

The allyl group in N-allylbenzamide provides a reactive site for intramolecular cyclization, leading to the formation of five-membered heterocycles. Oxidative conditions are commonly employed to facilitate these transformations, utilizing a range of catalytic systems to achieve high efficiency and control over stereochemistry.

Oxidative Cyclization to Oxazolines and Dihydrooxazoles

The oxidative cyclization of this compound is a prominent method for synthesizing 2-oxazoline structures. This process involves the activation of the alkene followed by an intramolecular nucleophilic attack by the amide oxygen atom.

Hypervalent iodine reagents have proven to be effective in catalyzing the oxidative cyclization of N-alkenylamides. nih.gov The reaction typically involves an iodoarene precatalyst which is oxidized in situ to the active iodine(III) species. This species then activates the alkene in this compound, triggering the cyclization. beilstein-journals.org

Research has shown that the structure of the iodoarene precatalyst significantly impacts the reaction rate. nih.gov Early experiments using this compound found that while iodobenzene (B50100) with oxidants like m-CPBA or Oxone was ineffective, using 2-iodoanisole (B129775) as the catalyst in conjunction with Selectfluor as the oxidant resulted in a 62% yield of the corresponding oxazoline (B21484). organic-chemistry.org This highlights the crucial role of the ortho-methoxy group in stabilizing the active iodine(III) species. organic-chemistry.org DFT (Density Functional Theory) modeling has corroborated these findings, showing a clear correlation between the observed reaction rates and the computationally derived activation energies for different iodoarenes. nih.gov The rate of cyclization is linked to the ease of oxidation of the iodoarene; however, iodoarenes that are too easily oxidized may generate unstable iodine(III) species that decompose readily. nih.govworktribe.com The rate-limiting step has been identified as the cyclization of the substrate. nih.govworktribe.com

To control the stereochemistry of the cyclization, chiral hypervalent iodine catalysts have been developed. A highly effective method utilizes a chiral triazole-substituted iodoarene catalyst for the enantioselective oxidative cyclization of N-allyl carboxamides. chemrxiv.orgnih.gov This approach allows for the synthesis of highly enantioenriched 5-substituted oxazolines with impressive yields and enantioselectivities. chemrxiv.orgnih.gov

Using this compound as the model substrate, optimization of the reaction conditions identified acetonitrile (B52724) as the optimal solvent, with Selectfluor as a co-oxidant and trifluoroacetic acid (TFA) as an additive. chemrxiv.org The structure of the chiral catalyst is critical for achieving high stereoselectivity. chemrxiv.org For instance, a catalyst featuring an isopropyl ether group yielded the oxazoline product with 91% yield and 93% enantiomeric excess (ee). chemrxiv.org This catalytic system is robust, tolerating a broad substrate scope including thioamides and imideamides, and enabling the construction of quaternary stereocenters with high efficiency. chemrxiv.orgnih.gov The method has been successfully extended to the synthesis of six-membered heterocycles (oxazines) as well. chemrxiv.org

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Notes |

|---|---|---|---|

| o-OMe-substituted iodoarene (1a) | 67 | 85 | Initial catalyst tested. |

| Catalyst with ethyl ether (1f) | - | Slight improvement over 1a | Yield not specified, minor improvement in ee. chemrxiv.org |

| Catalyst with isopropyl ether (1i) | 91 | 93 | Most significant improvement observed. chemrxiv.org |

| General Range | up to 94 | up to 98 | Represents the overall potential of the method across various substrates. nih.gov |

An environmentally benign approach for the synthesis of selenofunctionalized oxazolines from N-allylbenzamides involves continuous flow electrochemistry. acs.orgnih.gov This method avoids the use of hazardous and expensive chemical oxidants by employing electrons as the oxidizing agent. acs.org The reaction proceeds under mild conditions with short reaction times. nih.gov

In this process, an undivided electrochemical flow reactor with graphite (B72142) electrodes is used. acs.org The reaction involves the electrolysis of this compound with a diselenide, such as diphenyl diselenide, in a solvent mixture like acetonitrile and 2,2,2-trifluoroethanol (B45653) with an electrolyte. acs.org Starting with this compound, the corresponding product, 2-phenyl-5-((phenylselanyl)methyl)-4,5-dihydrooxazole, can be obtained in up to 90% yield. acs.org The proposed mechanism involves the cathodic reduction of the diselenide to generate a selenium cation, which then adds to the double bond of the this compound, initiating an intramolecular nucleophilic cyclization to form the selenofunctionalized oxazoline. acs.org The method demonstrates good functional group tolerance, with various substituted N-allylbenzamides being effectively converted into their corresponding seleno-oxazoline derivatives in moderate to excellent yields. acs.org

| Substrate | Product | Yield (%) |

|---|---|---|

| This compound | 2-phenyl-5-((phenylselanyl)methyl)-4,5-dihydrooxazole | 90 |

| N-allyl pivalamide | 2-tert-butyl-5-((phenylselanyl)methyl)-4,5-dihydrooxazole | 65 |

| N-allyl-2-naphthamide | 2-(naphthalen-2-yl)-5-((phenylselanyl)methyl)-4,5-dihydrooxazole | 54 |

| N-(2-methylallyl)benzamide | 5-methyl-2-phenyl-5-((phenylselanyl)methyl)-4,5-dihydrooxazole | 73 |

Fluorinated oxazolines can be synthesized from N-allylcarboxamides through a fluorocyclization reaction that operates on an I(I)/I(III) catalytic cycle. nih.gov This metal-free method provides a direct route to 5-fluoromethyl-2-oxazolines. nih.gov The reaction employs an inexpensive organocatalyst, such as p-iodotoluene, with Selectfluor® serving as the terminal oxidant and a hydrogen fluoride (B91410) source like triethylamine (B128534) tris(hydrogenfluoride) (Et₃N·3HF) or Olah's reagent (pyridine-HF). nih.gov

The process involves the in situ generation of a hypervalent iodine(III) fluoride species (e.g., p-TolIF₂) from the I(I) precatalyst. nih.gov This active species engages the this compound, intercepting the reaction pathway to generate the 2-oxazoline with an exocyclic fluoromethyl group. nih.gov Optimization studies using this compound as the substrate showed that the reaction conditions, particularly the amine/HF ratio, are crucial for success. nih.gov An alternative electrochemical approach also facilitates the fluorocyclization of N-allylcarboxamides. acs.org This method generates the hypervalent iodine(III) species through anodic oxidation in the presence of an HF source, mediating the cyclization to furnish 5-fluoromethyl-2-oxazolines in yields up to 68%. acs.org

Selenated oxazolines can be synthesized from N-allylbenzamides through a selenocyclization reaction mediated by tert-butyl hydroperoxide (TBHP) under microwave irradiation. researchgate.netdntb.gov.ua This catalyst-free method involves the in situ generation of an active electrophilic selenium species (postulated as "PhSeOH") from diphenyl diselenide and TBHP. researchgate.netdntb.gov.ua This species adds to the olefinic bond of this compound, triggering an exo-trig cyclization to form the selenated oxazoline product in yields as high as 95%. researchgate.netdntb.gov.uaresearchgate.net The reaction mechanism has been supported by the interception and characterization of proposed intermediates. researchgate.netdntb.gov.ua

In a different approach, Woollins' reagent has been used for the microwave-assisted selenation and cyclization of secondary allylic carboxamides, leading to the first reported synthesis of 2-aryl-5-methyl selenazolines. researchgate.netresearchgate.net This method has been used to synthesize a diverse range of selenazolines. researchgate.net

Fluorocyclization via I(I)/I(III) Catalysis for Fluorinated Oxazolines

Radical Cyclization Reactions

Radical cyclization reactions of this compound provide efficient pathways to construct complex heterocyclic structures. These reactions often proceed through the formation of radical intermediates that undergo subsequent intramolecular cyclization.

Hydroxyalkylation-Initiated Radical Cyclization to Dihydroisoquinolinones

A metal-free method has been developed for the synthesis of 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives through a hydroxyalkylation-initiated radical cyclization of this compound. researchgate.net This reaction involves the cleavage of a C(sp³)–H bond in an alcohol, followed by the addition of the resulting hydroxyalkyl radical to the double bond of this compound and subsequent intramolecular cyclization. researchgate.net

The process is typically initiated by a radical initiator like di-tert-butyl peroxide (DTBP), which abstracts a hydrogen atom from the alcohol to generate a hydroxyalkyl radical. This radical then adds to the allyl group of this compound, leading to a new radical intermediate that cyclizes onto the aromatic ring to form the dihydroisoquinolinone skeleton. researchgate.net This method offers a direct route to isoquinolinone derivatives, which are key structural motifs in various isoquinoline (B145761) alkaloids. researchgate.net

For instance, the reaction of this compound with alcohols can yield 4-hydroxyalkyl-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov However, when attempting a similar reaction with unactivated cycloalkanes instead of alcohols, the reaction with this compound itself resulted in a complex mixture with a low yield of the desired product (15%). nih.govbeilstein-journals.org

Metal-Free Cascade Functionalization and Intramolecular Cyclization

A metal-free cascade reaction involving the functionalization of unactivated C(sp³)–H bonds and subsequent intramolecular cyclization of N-substituted allylbenzamides has been established for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-one derivatives. nih.govbeilstein-journals.org This oxidative radical alkylarylation proceeds through a sequence of alkylation and intramolecular cyclization. nih.govbeilstein-journals.org

The reaction is typically carried out by treating the this compound derivative with a cycloalkane in the presence of an initiator such as di-tert-butyl peroxide (DTBP) at elevated temperatures. nih.govbeilstein-journals.org The process involves the cleavage of a C(sp³)–H bond in the cycloalkane, generating an alkyl radical. This radical then adds to the double bond of the this compound derivative, initiating a cascade that culminates in an intramolecular cyclization to form the final product. beilstein-journals.org

Interestingly, while this compound itself is a poor substrate in this reaction when using cycloalkanes, leading to low yields, the introduction of a methyl substituent on the C=C double bond of the this compound substrate allows the cyclization to proceed smoothly, affording the desired 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones in moderate to good yields. nih.govbeilstein-journals.orgbeilstein-journals.org N-methacryloylbenzamides have also been shown to be suitable substrates, yielding alkyl-substituted isoquinoline-1,3(2H,4H)-diones. nih.govbeilstein-journals.org

A proposed mechanism for this cascade reaction begins with the homolytic cleavage of DTBP to form a tert-butoxy (B1229062) radical. beilstein-journals.org This radical abstracts a hydrogen from the cycloalkane to form an alkyl radical, which then adds to the substituted this compound. beilstein-journals.org The resulting intermediate undergoes intramolecular cyclization, and a final H-atom abstraction yields the product and regenerates the radical species for the next cycle. beilstein-journals.org

Substituent Effects on Radical Intermediate Stability and Cyclization Efficiency

The efficiency and outcome of radical cyclization reactions involving this compound are significantly influenced by substituents on both the allyl group and the benzoyl moiety.

In the metal-free cascade functionalization, the presence of a substituent on the C=C double bond of this compound is crucial for the successful formation of dihydroisoquinolin-1(2H)-one derivatives. nih.govbeilstein-journals.org While this compound gives a low yield, its N-methyl-N-(2-methylallyl)benzamide counterpart reacts efficiently. nih.govbeilstein-journals.org This suggests that the substituent stabilizes the radical intermediate formed after the initial alkyl radical addition, thereby facilitating the subsequent intramolecular cyclization. Yields for 4-alkyl dihydroisoquinolinones can reach 60–85% with methyl-substituted substrates, whereas unsubstituted analogs yield less than 20%.

The electronic nature of substituents on the aromatic ring of this compound also plays a role. In certain radical cyclizations, electron-donating groups can enhance yields by stabilizing intermediates. Conversely, strong electron-withdrawing groups, such as fluoro, can lead to a decrease in reaction efficiency. nih.gov For instance, in the synthesis of alkyl-substituted isoquinoline-1,3(2H,4H)-diones, various substituents like methyl, methoxy, chloro, bromo, and phenyl on the aromatic ring are well-tolerated, while a strong electron-withdrawing fluoro group diminishes the yield. nih.gov

Photoinduced Cyclization Pathways

Photoinduced reactions offer alternative, often milder, conditions for the cyclization of N-allylbenzamides, leading to diverse heterocyclic products through radical pathways.

Substituent-Controlled Sulfonaminoarylation to Benzosultams

Under metal-free, photoinduced conditions, N-allylbenzamides can undergo annulation reactions with N-sulfonylaminopyridinium salts to form benzosultams. acs.orgnih.govresearchgate.netresearchgate.net This reaction represents a substituent-controlled sulfonaminoarylation. acs.orgnih.govresearchgate.netresearchgate.net

The process is believed to proceed via a radical pathway involving an arylsulfonamidyl radical as a key intermediate. acs.orgnih.govresearchgate.netresearchgate.net A crucial step in the formation of the benzosultam product is the functionalization of an aryl C–H bond within the arylsulfonamidyl radical. acs.orgnih.govresearchgate.netresearchgate.net This type of photoinduced cyclization highlights a novel approach to constructing benzosultam scaffolds, which are important in medicinal chemistry. researchgate.net The reaction conditions are generally mild, utilizing visible light and proceeding without the need for a metal catalyst. acs.orgnih.govresearchgate.netresearchgate.netacs.org

Sulfonaminooxylation to Sulfonamidylated Oxazoline Derivatives

In a related photoinduced reaction, the choice of substituent on the allyl group of the benzamide (B126) starting material can divert the reaction pathway from sulfonaminoarylation to sulfonaminooxylation. acs.orgnih.govresearchgate.netresearchgate.net Specifically, while N-allylbenzamides lead to benzosultams, N-(2-phenylallyl)benzamides react with N-sulfonylaminopyridinium salts under similar photoinduced conditions to yield sulfonamidylated oxazoline derivatives. acs.orgnih.govresearchgate.netresearchgate.net

This substituent-controlled regioselectivity underscores the delicate balance of radical intermediates and reaction pathways. acs.orgnih.govresearchgate.netresearchgate.net The presence of the phenyl group on the allyl moiety alters the course of the cyclization, favoring the formation of an oxazoline ring instead of the benzosultam. acs.orgnih.govresearchgate.netresearchgate.net Control experiments indicate that this transformation also proceeds through a radical pathway involving arylsulfonamidyl radical intermediates. acs.orgnih.govresearchgate.netresearchgate.net

Electrochemical Rearrangement Reactions

The electrochemical behavior of this compound has been a subject of investigation, particularly its propensity to undergo rearrangement reactions under oxidative conditions. These transformations offer novel pathways to synthesize complex molecular architectures.

Investigation of 1,4-Aryl Migration Mechanisms

Recent studies have documented an electrochemical radical Truce-Smiles rearrangement of N-allylbenzamides. This selective 1,4-aryl migration is initiated by the radical fluoromethylation of the alkene portion of the molecule, providing a direct route to functionalized β-arylethylamines. researchgate.netnih.gov This method is advantageous due to its use of readily available starting materials and mild reaction conditions, driven by an electrical current. researchgate.netnih.gov

The proposed mechanism, supported by density functional theory (DFT) calculations, begins with the anodic oxidation of a substrate to generate a radical. rsc.org This radical then adds to the alkene of the this compound, forming an intermediate that undergoes intramolecular radical cyclization to produce a spiro radical intermediate. rsc.org Subsequent selective C–C bond cleavage results in a carbamoyl (B1232498) radical. rsc.org

A crucial aspect of this transformation is the influence of the protecting group on the nitrogen atom of the this compound. The careful selection of this group is vital to prevent an undesired 6-endo cyclization and to ensure high selectivity for the desired 1,4-aryl migration pathway. researchgate.netnih.govresearchgate.net The reaction accommodates a variety of migratory aryl groups with different electronic properties and substitution patterns. researchgate.netnih.gov

Gas-Phase Intramolecular Cyclization Studies

The behavior of this compound derivatives in the gas phase, particularly under conditions of mass spectrometry, reveals intrinsic reactivity patterns that are not always observable in solution.

Collision-Induced Dissociation and Deuterium (B1214612) Labeling of Argentinated Derivatives

The fragmentation of argentinated N-allylbenzamides has been extensively studied using collision-induced dissociation (CID) and deuterium labeling. acs.orgnih.govresearchgate.net A notable observation in these studies is the elimination of silver hydroxide (B78521) (AgOH). acs.orgnih.gov This elimination is not a result of simple enolization of the amide. Instead, it is certified to be the consequence of an intramolecular cyclization between the terminal olefin and the carbonyl carbon, which is followed by a proton transfer to the carbonyl oxygen. acs.orgnih.govresearchgate.net

To understand the competitive relationship between the loss of AgOH and the loss of AgH, which arises from a 1,2-elimination of the α-hydrogen (relative to the amido nitrogen) with the silver, researchers have employed linear free energy correlations and density functional theory (DFT) calculations. acs.orgnih.gov These investigations provide a more direct understanding of how substituents influence the competitive fragmentation pathways. researchgate.net

Functionalization and Derivatization Strategies

Developing new methods to functionalize this compound and its derivatives is crucial for expanding their synthetic utility. Carbon-hydrogen (C-H) bond functionalization represents a powerful and atom-economical approach to this end.

Carbon-Hydrogen Bond Functionalization

The direct activation and functionalization of otherwise inert C-H bonds is a significant area of research in organic synthesis. For this compound, this strategy allows for the introduction of new substituents and the construction of complex heterocyclic systems.

C(sp³)–H Bond Alkylarylation with Cycloalkanes and Ethers

An oxidative radical cascade cyclization has been developed for the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones starting from this compound derivatives. beilstein-journals.org This alkylarylation reaction proceeds through a sequence of alkylation and intramolecular cyclization. beilstein-journals.org The substituent on the carbon-carbon double bond plays a critical role in the reaction's success, leading to the desired products in good yields. beilstein-journals.org

Cross-Dehydrogenative Coupling Strategies

Cross-dehydrogenative coupling (CDC) represents a powerful and atom-economical approach for forming chemical bonds by directly coupling two different C-H bonds. researchgate.net In the context of this compound, this strategy has been employed to forge new C-C and C-O bonds. researchgate.net These reactions are often facilitated by transition metal catalysts or can proceed under metal-free conditions, typically involving an oxidant to enable the C-H bond activation. researchgate.netresearchgate.netbeilstein-journals.org

One notable application involves the tert-butyl peroxidation of this compound. researchgate.net This reaction utilizes a Bu4NI/t-BuOOH system to introduce a tert-butyl peroxide group. researchgate.net The resulting peroxy compound can then undergo further transformation by reacting with Grignard reagents to replace the peroxide group with various aryl, benzyl, or alkyl moieties. researchgate.net

The functionalization of unactivated sp3 C-H bonds in simple alkanes can initiate a cascade reaction with this compound derivatives. beilstein-journals.orgbeilstein-journals.org This process, involving alkylation and intramolecular cyclization, leads to the synthesis of 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.orgbeilstein-journals.org The substituent on the C-C double bond of the allyl group plays a critical role in the success of this transformation. beilstein-journals.orgbeilstein-journals.org Pioneering work in CDC reactions of alkanes has laid the foundation for these types of transformations. beilstein-journals.org

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in activating and functionalizing the allyl group of this compound, enabling a diverse array of chemical transformations. Nickel, copper, and palladium catalysts, in particular, have been instrumental in developing novel synthetic methodologies.

Nickel-Catalyzed Difunctionalization of Allyl Moieties with Organoboronic Acids and Halides

Nickel-catalyzed reactions have emerged as a powerful tool for the difunctionalization of alkenes, including the allyl moiety of this compound. nih.govrsc.orgnih.gov These three-component reactions utilize readily available organoboronic acids and organic halides to achieve dicarbofunctionalization. nih.govrsc.org This method allows for the rapid construction of molecular complexity from simple building blocks. nih.gov

Copper-Catalyzed Oxidative Coupling for C−N and C−O Bond Formation

Copper-catalyzed oxidative coupling reactions of this compound provide a direct route for the formation of C-N and C-O bonds through C-H bond functionalization. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of β-aminoimides and imides. nih.gov A notable advantage of this approach is the use of an inexpensive and accessible catalytic system, typically comprising CuSO4 as the catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and Cs2CO3 as the base. nih.gov

In a specific application, substituted β-aminoimides have been synthesized from the oxidative coupling of N-allylbenzamides with 1H-benzotriazole serving as the nucleophilic amine source. nih.gov The proposed mechanism for this transformation begins with the formation of a tert-butoxy radical, which then abstracts an allylic hydrogen from the this compound to generate an allylic radical intermediate. nih.gov These reactions represent some of the first examples of directly preparing different classes of nitrogen-containing compounds from N-allylbenzamides using this copper-catalyzed system. nih.gov

Palladium-Catalyzed Aminocarbonylation for Formylcarboxamide Synthesis

Palladium-catalyzed aminocarbonylation is a versatile method for the synthesis of amides from aryl or alkenyl halides and amines, using carbon monoxide. chemistryviews.orgmdpi.com This reaction has been applied to synthesize a wide variety of carboxamides, including those with biological relevance. mdpi.comuc.pt

A sequential aminocarbonylation/hydroformylation approach has been developed for the sustainable synthesis of highly functionalized formylcarboxamide compounds. This process involves the palladium-catalyzed aminocarbonylation of iodoaromatic substrates using allylamine (B125299). The optimization of this reaction is crucial for achieving high yields of the desired products. Primary aromatic amides can also be prepared through a palladium-catalyzed aminocarbonylation of aryl halides, using formamide (B127407) as an ammonia (B1221849) source. nih.gov These reactions are typically carried out under mild conditions and require a palladium catalyst in combination with a nucleophilic Lewis base. nih.gov

Trifluoromethylation Reactions for CF3-Containing Heterocycles

The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their biological activity and other physicochemical properties. rsc.org Several methods have been developed for the synthesis of CF3-containing heterocycles from this compound.

One approach involves a visible-light-induced photocatalytic trifluoromethylation of N-allylamides using Umemoto's reagent and a ruthenium catalyst. rsc.orgnih.gov Similarly, a copper-catalyzed method has been developed for the construction of trifluoromethylated benzoxazines, also employing Umemoto's reagent. rsc.orgnih.gov While effective, these methods rely on transition-metal catalysts and a specific type of CF3 source. rsc.orgnih.gov

An alternative, sustainable strategy is the electrochemical oxidative cyclization of N-allylamides. nih.gov This method uses CF3SO2Na as the trifluoromethyl source and proceeds under transition-metal-free, external-oxidant-free, and additive-free conditions. nih.gov For example, the reaction of this compound with CF3SO2Na yields the trifluoromethylated product 2-phenyl-5-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole. nih.gov This electrochemical approach is compatible with a wide range of substituents on the this compound, including methyl, methoxy, and halide groups. nih.gov Another strategy involves a visible-light photoredox-catalyzed radical cyclization of this compound with CF3SO2Na in water at room temperature to produce trifluoromethylated dihydroisoquinolinones. researchgate.net

Hydrosilation for Surface Modification of Silica (B1680970)

This compound and its derivatives can be used for the surface modification of silica through hydrosilation reactions. nih.govresearchgate.net This process involves the reaction of a hydride-modified silica surface with the allyl group of the benzamide derivative. nih.govresearchgate.net

Specifically, a benzamide bonded phase on silica can be prepared via a hydrosilation reaction of a hydride silica intermediate with p-chloro-N-allylbenzamide. nih.govresearchgate.netresearchgate.net Solid-state NMR spectroscopy, including 29Si and 13C CP-MAS NMR, is a key analytical tool used to monitor the reaction. nih.govresearchgate.net These techniques can confirm the disappearance of the reactive surface hydride species (Si-H) and identify the newly formed chemical bonds on the silica surface. nih.govresearchgate.net This method of surface modification is crucial for preparing specialized stationary phases for applications such as chromatography. researchgate.net

Acylation Reactions

Acylation reactions involving this compound predominantly occur at the electronically rich C=C double bond of the allyl group, rather than through classical Friedel-Crafts acylation of the deactivated aromatic ring. These transformations often proceed via radical-mediated pathways, leading to the formation of complex heterocyclic structures through cascade or tandem reactions. Such methods enable the difunctionalization of the alkene, incorporating an acyl group as part of a more extensive molecular framework.

Radical-Mediated Acylation and Cyclization

A significant advancement in the functionalization of this compound involves the metal-free oxidative tandem coupling with aryl aldehydes. researchgate.net This process achieves a 1,2-difunctionalization of the alkene moiety, resulting in the simultaneous formation of two new carbon-carbon bonds. In the presence of Di-tert-butyl peroxide (DTBP) as a radical initiator, this compound reacts with an aryl aldehyde, leading to the synthesis of 4-substituted 3,4-dihydroisoquinolin-1(2H)-ones in satisfactory yields. researchgate.net The reaction is initiated by the generation of an acyl radical from the aldehyde, which then adds to the allyl group of this compound, followed by an intramolecular cyclization onto the aromatic ring to form the heterocyclic product.

Research has also demonstrated a cascade alkylarylation of substituted N-allylbenzamides for constructing dihydroisoquinolin-1(2H)-ones. beilstein-journals.org This radical alkylarylation proceeds through a sequence of alkylation followed by intramolecular cyclization. beilstein-journals.org

The table below summarizes a representative example of the metal-free acylation-cyclization reaction.

| Reactants | Catalyst/Initiator | Key Reaction Conditions | Product Type | Reported Yield |

|---|---|---|---|---|

| This compound, Aryl Aldehydes | DTBP (Di-tert-butyl peroxide) | Metal-free, Oxidative Tandem Coupling | 4-Substituted 3,4-dihydroisoquinolin-1(2H)-ones | Satisfactory researchgate.net |

Photochemical Acylation Reactions

Visible light has been employed to drive multi-component reactions involving this compound, enabling complex transformations under mild conditions. One such example is the visible-light-driven monofluoroacetylation-arylation of this compound. researchgate.net This three-component reaction involves this compound, a quinoxalin-2(1H)-one derivative, and an acylating agent (diethyl 2-bromo-2-fluoromalonate). researchgate.net The reaction is performed in 1,2-dichloroethane (B1671644) (DCE) and irradiated with blue LEDs for 12 hours in an argon atmosphere, successfully assembling the three components into a single, more complex molecule. researchgate.net

Detailed conditions for this photochemical reaction are provided in the table below.

| Reactant 1 | Reactant 2 | Reactant 3 | Reagent | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|---|

| This compound (0.2 mmol) | Quinoxalin-2(1H)-one derivative (0.4 mmol) | Diethyl 2-bromo-2-fluoromalonate (0.4 mmol) | DMCHA (0.6 mmol) | DCE (1.0 mL) | 40 W blue LEDs, 12 h, Ar atmosphere | Monofluoroacetylated and arylated this compound derivative |

Copper-Catalyzed Oxidative Functionalization

Copper-catalyzed oxidative coupling reactions represent another route to functionalize this compound, leading to the formation of imides through C-H bond functionalization. lookchem.com A system utilizing Copper(II) sulfate (B86663) (CuSO₄) as the catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and cesium carbonate (Cs₂CO₃) as the base has been developed. This method facilitates C-N and C-O bond formations and has been applied to the synthesis of β-aminoimides and other imides directly from this compound, showcasing a regioselective transformation using an inexpensive catalytic system. lookchem.com

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the reaction mechanisms of N-allylbenzamide at a molecular level.

DFT calculations have been instrumental in modeling the transition states of various reactions involving this compound, most notably in hypervalent iodine-catalyzed cyclization reactions. nih.gov These computational models help in understanding the geometry and energy of the transition state structures, providing insights into the feasibility of a proposed reaction pathway. For instance, in the oxidative cyclization of this compound to form 2-oxazolines, DFT modeling has been used to reveal the mechanism of the cyclization process. nih.gov The calculations consider the interaction between the this compound substrate and the iodine(III) catalyst, mapping out the potential energy surface and identifying the key transition states. These models have shown that the structure of the iodoarene precatalyst significantly influences the reaction rate. nih.gov

Analysis of Rate-Limiting Steps in Catalytic Processes

Experimental Mechanistic Probes

In conjunction with computational studies, experimental techniques provide tangible evidence for proposed reaction intermediates and pathways.

In certain reactions of this compound derivatives, the involvement of radical intermediates has been proposed. To verify this, radical trapping experiments are conducted. For example, in a cascade alkylarylation reaction of a substituted this compound with cyclohexane (B81311), the addition of a radical-trapping agent, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), completely inhibited the reaction. beilstein-journals.org Instead, a compound resulting from the trapping of the cyclohexane radical by TEMPO was isolated. beilstein-journals.org This result strongly implies that the transformation proceeds through a radical-based mechanism. beilstein-journals.org The proposed mechanism involves the initial generation of a tert-butoxy (B1229062) radical from a peroxide initiator, which then abstracts a hydrogen atom from cyclohexane to form a cyclohexane radical. This radical then adds to the this compound derivative, initiating the cyclization process. fishersci.ca

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of this compound chemistry, deuterium (B1214612) labeling has been employed to understand reaction pathways.

In a study investigating the cascade alkylarylation of N-methacryloyl-N-methylbenzamide with cyclohexane, a significant kinetic isotope effect (KIE) was observed. beilstein-journals.orgnih.gov When the reaction was performed with a mixture of cyclohexane and its deuterated counterpart, [D12]-cyclohexane, a KIE of 9.3:1 (kH:kD) was measured. beilstein-journals.orgnih.gov This large KIE indicates that the cleavage of the C-H bond of cyclohexane is involved in the turnover-limiting step of the reaction mechanism. beilstein-journals.orgnih.gov

Furthermore, deuterium labeling has been utilized in mass spectrometry studies to elucidate the fragmentation mechanisms of argentinated N-allylbenzamides. researchgate.netresearchgate.net These studies help to certify the intramolecular cyclization pathways by tracking the transfer of specific atoms during the fragmentation process. researchgate.netresearchgate.net

Kinetic Studies and Reaction Order Determination

In the context of hypervalent iodine-catalyzed oxidative cyclization of N-alkenylamides to form 2-oxazolines, kinetic experiments have been instrumental. nih.gov A notable study investigating the cyclization of this compound found the reaction to be zero-order with respect to the concentration of the iodoarene precatalyst, specifically 2-iodoanisole (B129775). nih.govacs.orgacs.org This finding suggests that the catalyst is saturated under the reaction conditions and that the rate-limiting step does not involve the iodoarene precatalyst directly. nih.gov However, this kinetic model can break down when more electron-rich iodoarenes are used, as they are prone to competitive decomposition pathways. acs.org The rate of cyclization has been found to correlate with the ease of oxidation of the iodoarene catalyst. nih.govacs.org

Kinetic Data for Hypervalent Iodine-Catalyzed Cyclization of this compound

| Reactant/Catalyst | Determined Reaction Order | Implication | Reference |

|---|---|---|---|

| Iodoarene Precatalyst (2-iodoanisole) | Zero-Order | The rate-limiting step is the cyclization of the substrate itself, not the initial interaction with the catalyst. The catalyst is likely saturated. | nih.govacs.org |

Mechanistic Insights into Specific Catalytic Systems

Understanding the detailed mechanistic pathways is key to controlling the outcome of complex chemical transformations. The following subsections explore the mechanisms of this compound in hypervalent iodine, nickel, and photoinduced catalytic systems.

Hypervalent Iodine Catalysis Mechanisms

Hypervalent iodine reagents have been effectively used to catalyze the oxidative cyclization of this compound to yield 2-oxazolines. nih.govarkat-usa.orgresearchgate.net Computational and kinetic experiments have shed light on the intricate mechanism of this transformation. nih.govarkat-usa.org

The efficiency of the reaction is linked to the electronic properties of the iodoarene precatalyst; those that are more easily oxidized tend to increase the reaction rate. nih.govacs.org However, the most easily oxidized iodoarenes can also generate highly reactive iodine(III) species that are susceptible to decomposition, presenting a practical limit to this trend. nih.govacs.org It has also been noted that a molecule of trifluoroacetic acid is essential, working alongside the iodine(III) species, to facilitate an efficient cyclization. arkat-usa.orgresearchgate.net

The final step involves the release of the product and regeneration of the catalyst. This can occur through two competing pathways: a direct SN2 displacement (also termed reductive elimination) or a ligand-coupling mechanism at the iodine(III) center. nih.govacs.org The preferred pathway has been shown to be substrate-dependent. nih.govacs.orgacs.org For the cyclization of this compound, modeling revealed that the SN2 process is energetically more favorable than the ligand coupling pathway. acs.org

Nickel Hydride Isomerization in Catalytic Difunctionalization

Nickel catalysis has enabled the difunctionalization of alkenes, including derivatives of this compound, to construct complex molecular architectures. rsc.orgrsc.org A key mechanistic feature in some of these transformations is the involvement of a nickel hydride intermediate, which facilitates isomerization of the allyl group. rsc.orgrsc.org

In the nickel-catalyzed three-component dicarbofunctionalization of alkenes, preliminary mechanistic studies point towards an isomerization process involving a nickel hydride species, particularly in 1,3-difunctionalization reactions. rsc.orgrsc.orgresearchgate.net This pathway allows for functionalization at a position remote from the initial double bond. While much of this work has focused on substrates like N-allylpyrimidin-2-amine, the utility of these methods has been extended to this compound. rsc.orgrsc.org Specifically, a 2,1-alkynylarylation reaction is applicable to this compound, demonstrating the versatility of this catalytic system. rsc.orgrsc.orgacs.org

Furthermore, a nickel hydride-catalyzed method for the deprotection of N-allyl groups relies on this isomerization. organic-chemistry.org The key step is the nickel-catalyzed migration of the double bond (isomerization) of the N-allyl group, followed by hydrolysis of the resulting enamine intermediate under acidic conditions. organic-chemistry.org This showcases how nickel hydride-induced isomerization is a pivotal mechanistic step in controlling the reactivity of the allyl moiety in this compound and related compounds.

Photoinduced Radical Pathway Analysis

Photoinduced reactions provide a powerful, mild approach for generating radical intermediates, which can then participate in complex bond-forming cascades. This compound has been shown to be a competent substrate in several such transformations.

A visible-light-promoted radical difluoromethylation of this compound has been developed using [bis(difluoroacetoxy)iodo]benzene. colab.ws Mechanistic studies suggest this reaction proceeds through a free-radical addition and subsequent hydrogen elimination pathway to yield difluoromethylated dihydroisoquinolinones. colab.ws Similarly, a visible-light-induced alkylation/cyclization with N-hydroxyphthalimide esters to form substituted oxazolines proceeds via a radical relay pathway. researchgate.net

Another example is the cascade radical addition and cyclization of this compound with arylsulfinic acids, promoted by tert-butyl hydroperoxide (TBHP) under metal-free conditions, to produce sulfonated dihydroisoquinolinones. rsc.org A plausible mechanism for related radical cyclizations involves the initial homolytic cleavage of an initiator like di-tert-butyl peroxide (DTBP) to generate a tert-butoxy radical. nih.gov This radical abstracts a hydrogen atom from a partner molecule (e.g., an alkane), and the resulting alkyl radical adds to the double bond of this compound. nih.gov The subsequent intramolecular cyclization of the newly formed radical intermediate onto the benzoyl group leads to the final heterocyclic product. nih.gov These examples highlight the propensity of the allyl group in this compound to engage in radical addition, initiating cyclization cascades under photoinduced or radical-initiated conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies in N Allylbenzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-Allylbenzamide, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) is utilized to identify the various proton environments within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), reported in Hertz (Hz), allow for the precise assignment of each proton.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the aromatic protons of the benzoyl group appear in the downfield region, typically between 7.4 and 7.8 ppm. The protons of the allyl group are also distinctly resolved. The internal olefinic proton (-CH=CH₂) shows a multiplet in the range of 5.85–5.99 ppm. The terminal olefinic protons (=CH₂) exhibit characteristic signals, often as doublet of quartets or doublets of doublets, around 5.19–5.32 ppm. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) are observed as a triplet at approximately 4.12 ppm. rsc.org The amide proton (N-H) signal is also observable, often as a broad singlet. rsc.org The specific chemical shifts and multiplicities are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| Aromatic | 7.79 | d | 7.6 | |

| Aromatic | 7.55 - 7.45 | m | rsc.org | |

| Aromatic | 7.44 | t | 7.4 | |

| Aromatic | 7.36 | t | 7.6 | |

| Allyl CH | 5.99 - 5.19 | m | rsc.org | |

| Allyl CH₂ (terminal) | 5.32 - 5.26 | dq | J = 17.2, 1.6 | rsc.org |

| Allyl CH₂ (terminal) | 5.23 - 5.19 | dq | J = 10.4, 1.6 | rsc.org |

| N-CH₂ | 4.12 | t | 5.6 | rsc.org |

| NH | 6.23 | s | rsc.org |

The integration of these signals confirms the number of protons in each environment, and the coupling patterns reveal the connectivity between adjacent protons, thus confirming the this compound structure. The exact chemical shifts can be influenced by the solvent used for the analysis. chemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

For this compound in CDCl₃, the carbonyl carbon (C=O) of the amide group is the most deshielded, appearing at approximately 167.35 ppm. rsc.org The aromatic carbons resonate in the typical range of 126 to 135 ppm, with the carbon attached to the carbonyl group (C-Ar) appearing around 134.15 ppm. rsc.org The carbons of the allyl group are also clearly identified: the internal olefinic carbon (-CH=) at about 134.47 ppm, the terminal olefinic carbon (=CH₂) at around 116.75 ppm, and the methylene carbon attached to the nitrogen (N-CH₂) at approximately 42.46 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| C=O | 167.35 | rsc.org |

| Allyl CH | 134.47 | rsc.org |

| Aromatic C (quaternary) | 134.15 | rsc.org |

| Aromatic CH | 131.52 | rsc.org |

| Aromatic CH | 128.61 | rsc.org |

| Aromatic CH | 126.91 | rsc.org |

| Allyl CH₂ | 116.75 | rsc.org |

| N-CH₂ | 42.46 | rsc.org |

Specialized NMR Techniques (e.g., ²⁹Si NMR, ¹⁹F NMR) for Functionalized Materials

When this compound is functionalized or incorporated into larger systems, specialized NMR techniques become essential.

²⁹Si NMR: In materials science, this compound derivatives can be used to modify surfaces. For instance, p-chloro-N-allylbenzamide has been grafted onto silica (B1680970) surfaces through hydrosilation. ²⁹Si NMR spectroscopy is critical in these cases to characterize the silicon environment. It can be used to monitor the reaction by observing the disappearance of signals from surface hydride species and the appearance of new signals corresponding to the newly formed silicon-carbon bonds on the silica surface. In studies of silatrane-sulfonamide hybrids derived from allylic precursors, ²⁹Si NMR is also used to confirm the structure of the resulting organosilicon compounds. wisc.edu

¹⁹F NMR: For this compound derivatives that have been fluorinated, ¹⁹F NMR is a powerful analytical tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive. researchgate.net Its chemical shifts are very sensitive to the local electronic environment, providing detailed structural information. researchgate.net This technique is invaluable for confirming the successful incorporation of fluorine into the molecule and for studying the interactions of these fluorinated compounds in various systems, such as in the development of new agrochemicals or pharmaceuticals. researchgate.netnih.gov

Solid-State NMR (CP-MAS NMR) for Surface Analysis

When this compound or its derivatives are part of a solid material, such as a bonded phase for chromatography, solid-state NMR techniques are employed. Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR is a key method used in this context.

In a study involving a p-chlorobenzamide bonded silica phase prepared from p-chloro-N-allylbenzamide, both ¹³C and ²⁹Si CP-MAS NMR were used. This technique allows for the analysis of the material in its solid state, providing information that is not accessible through solution-state NMR. Solid-state NMR was used to show the disappearance of reactive surface hydride species and to identify the newly formed bonded chemical species on the silica surface, confirming the covalent attachment of the benzamide (B126) derivative to the silica support.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is commonly used to analyze this compound and its derivatives. It typically generates protonated molecules, [M+H]⁺, allowing for the accurate determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) using ESI can provide the exact mass of the molecule with high precision. For this compound (C₁₀H₁₁NO), the calculated mass for the protonated molecule [C₁₀H₁₂NO]⁺ is 162.0919. rsc.org Experimental results from ESI-HRMS have found the mass to be 162.0915, confirming the elemental composition. rsc.org

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, can be used to study the fragmentation patterns. The fragmentation of metal-adducted N-allylbenzamides, such as with silver (Ag⁺) or lithium (Li⁺), has been studied to understand intramolecular cyclization and rearrangement mechanisms in the gas phase. These studies provide fundamental insights into the reactivity of the amide and allyl functionalities within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in the analysis of this compound, enabling both the assessment of its purity and the confirmation of its identity. In a typical GC-MS analysis, the sample is vaporized and separated into its components as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for identification by comparing the fragmentation pattern with established spectral libraries such as those from the National Institute of Standards and Technology (NIST). researchgate.net

The utility of GC-MS extends to the analysis of complex mixtures containing this compound or its derivatives. For instance, it is a standard method for identifying bioactive constituents in natural product extracts. phcogj.com The technique's ability to separate volatile compounds makes it suitable for determining the presence and quantity of this compound, as well as any impurities or byproducts from a synthesis reaction. The retention time from the gas chromatograph provides an initial identifier, while the mass spectrum gives definitive structural information. acs.org The NIST Mass Spectrometry Data Center contains mass spectral data for this compound, showing characteristic peaks that are used for its identification. nih.gov

Key Data from GC-MS Analysis of this compound:

| Property | Value | Source |

| PubChem CID | 307242 | nih.gov |

| Molecular Formula | C₁₀H₁₁NO | nih.gov |

| Molecular Weight | 161.20 g/mol | nih.gov |

| Kovats Retention Index (Standard non-polar) | 1483 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Collision-Induced Dissociation (CID) for Fragmentation Analysis

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry technique essential for the structural elucidation of ions in the gas phase. wikipedia.org In this process, a specific ion of this compound, selected in the mass spectrometer, is accelerated and collided with a neutral gas (commonly helium, nitrogen, or argon). wikipedia.org This collision converts some of the ion's kinetic energy into internal energy, causing it to fragment in a predictable manner. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. wikipedia.org

The fragmentation pathways of this compound under CID provide valuable structural information. The energy of the collision can be controlled; low-energy CID is efficient for fragmentation but the resulting ions can be influenced by the instrument type, such as an ion trap versus a beam-type mass spectrometer. wikipedia.orgwvu.edu Research on related compounds, such as argentinated N-allylbenzamides, utilizes CID to study gas-phase intramolecular cyclization reactions, where the fragmentation patterns reveal the formation of new chemical bonds and structures. acs.org This detailed structural analysis is crucial for understanding reaction mechanisms and the intrinsic properties of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. vscht.cz For this compound, the IR spectrum provides clear evidence of its key structural features.

The presence of the amide group is confirmed by two characteristic absorptions: the N-H bond stretch and the C=O (carbonyl) bond stretch. As a secondary amide, this compound exhibits a single N-H stretching band, typically appearing in the range of 3100-3500 cm⁻¹. The highly polar carbonyl group gives rise to a strong, sharp absorption band around 1710 cm⁻¹.

The allyl group also has distinct IR absorptions. The C=C double bond stretch is observed in the 1680-1640 cm⁻¹ region. libretexts.org The vinylic =C-H bond stretch appears at a frequency slightly above 3000 cm⁻¹, which distinguishes it from the C-H stretches of saturated alkyl groups that appear below 3000 cm⁻¹. vscht.czlibretexts.org The presence of the benzene (B151609) ring is indicated by C-H stretching absorptions for aromatic compounds between 3100-3000 cm⁻¹ and characteristic C-C stretching vibrations within the ring at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz This technique has been employed in the characterization of copolymers containing this compound, confirming the incorporation of the monomer into the polymer structure. researchgate.netscribd.com

Characteristic IR Absorption Bands for this compound:

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amide | N-H Stretch | 3100 - 3500 |

| Amide | C=O Stretch | ~1710 |

| Alkene | C=C Stretch | 1680 - 1640 |

| Alkene | =C-H Stretch | 3100 - 3000 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Aromatic | C-C Stretch (in-ring) | 1600 - 1400 |

This table is interactive and provides a summary of expected IR absorption regions.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the mass percentages of its constituent elements (primarily carbon, hydrogen, and nitrogen). This method provides a fundamental check on the purity and stoichiometric composition of synthesized this compound. The experimentally determined percentages of C, H, and N are compared with the calculated theoretical values based on its molecular formula, C₁₀H₁₁NO.

In research involving this compound and its derivatives, elemental analysis is often used in conjunction with other spectroscopic methods to provide a complete characterization of newly synthesized materials. researchgate.netnih.gov For example, when this compound is used to create modified materials, such as bonded silica phases or copolymers, elemental analysis confirms the successful incorporation and provides quantitative data on the extent of modification. researchgate.netnih.govresearchgate.net It serves as a foundational analytical step to ensure that the synthesized product has the expected atomic composition before proceeding with more detailed structural and functional studies.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.organton-paar.com This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays in a unique pattern of intensities and angles, which can be mathematically analyzed to generate a three-dimensional map of electron density. wikipedia.org From this map, the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

For this compound, single-crystal X-ray diffraction has been used to elucidate the solid-state structure of its complexes. beilstein-journals.org This analysis provides unambiguous proof of the molecular structure and conformation in the crystalline state. The data obtained from X-ray crystallography, such as unit cell dimensions and the space group, offer a complete picture of the crystal packing and intermolecular interactions, which are vital for understanding the material's physical properties.

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound. nih.govresearchgate.net These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. pressbooks.pub

Column Chromatography is a preparative technique frequently used to purify this compound from reaction mixtures. researchgate.netpressbooks.pub The crude product is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica gel or alumina. A solvent or solvent mixture (the mobile phase) is then passed through the column, and the components separate based on their differing affinities for the stationary and mobile phases.

Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of reactions and assess the purity of column chromatography fractions. pressbooks.pub A small amount of the sample is spotted onto a plate coated with the stationary phase, and the plate is developed in a chamber containing the mobile phase. The separation is visualized, often under UV light, and the retention factor (Rf) values can be used to identify components. pressbooks.pub

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that uses high pressure to force the mobile phase through a column with smaller particles, resulting in higher resolution and faster separation times. rotachrom.com HPLC can be used for both analytical purposes, such as determining the purity of an this compound sample with high accuracy, and for preparative-scale purifications. rotachrom.comamazonaws.com

Other Analytical Techniques

In addition to the primary methods discussed, other advanced analytical techniques are employed to investigate specific properties of this compound and materials derived from it.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces at the atomic scale. aps.org In the context of this compound research, AFM has been used to characterize the surface morphology of copolymers synthesized from this compound and acrylamide (B121943). researchgate.netscribd.com This provides insights into the polymer's structure and organization on a surface.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT) is a variation of IR spectroscopy used for analyzing solid samples, particularly powders. researchgate.net It is especially useful for studying materials where this compound derivatives are bonded to a surface, such as modified silica. nih.govresearchgate.net DRIFT spectroscopy can reveal changes in the chemical bonding at the surface of the material.

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. oxinst.combruker.com It is often coupled with scanning electron microscopy (SEM). nih.gov When a sample is bombarded by the electron beam, it emits characteristic X-rays whose energies correspond to the elements present. bruker.com This technique can be used to determine the elemental composition of materials containing this compound, confirming the presence of expected elements and detecting any contaminants. nih.gov

Applications and Emerging Research Frontiers of N Allylbenzamide

Role in Complex Organic Synthesis